An In-depth Technical Guide to the Physicochemical Properties of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol
An In-depth Technical Guide to the Physicochemical Properties of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol
Introduction: The Critical Role of a Chiral Intermediate
(R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol is a high-value chiral building block, indispensable in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its stereochemical configuration is not a trivial detail; the "(R)" enantiomer is often the specific precursor required for the desired biological activity of the final drug molecule. In drug development, the journey from a starting material to a final API is predicated on a deep understanding of the intermediates involved. The physicochemical properties of this compound—its identity, purity, solubility, and stability—are not merely data points but critical quality attributes (CQAs) that directly influence reaction kinetics, purification efficiency, yield, and the impurity profile of the final product.
This guide provides a comprehensive examination of the core physicochemical properties of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol. It is designed for researchers, process chemists, and quality control analysts, offering not just data, but the scientific rationale behind its importance and the validated methodologies for its assessment.
Chemical Identity and Molecular Structure
The precise identification of a pharmaceutical intermediate is the foundation of quality control. The structural features, particularly the chiral center at the C2 position, the chlorine atom, and the fluorophenoxy group, dictate its reactivity and physical behavior.
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IUPAC Name: (R)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol
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Synonyms: (R)-(+)-3-(4-Fluorophenoxy)-1-chloro-2-propanol
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Molecular Formula: C₉H₁₀ClFO₂[1]
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CAS Number: 122431-93-0
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Molecular Weight: 204.63 g/mol [1]
Figure 1: Molecular Structure
Caption: Structure of (R)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol with chiral center (C*).
Core Physicochemical Properties
The physical properties of the compound are summarized below. These values are benchmark indicators of identity and purity.
| Property | Value / Description | Significance in Drug Development |
| Appearance | White to off-white crystalline solid | A primary visual check for contamination or degradation. |
| Melting Point | 75-79 °C | A narrow melting range is a strong indicator of high purity. |
| Specific Rotation ([α]D) | +18 to +22° (c=1 in methanol) | Confirms the correct enantiomer and measures its optical purity. |
| Molecular Weight | 204.63 g/mol [1] | Essential for stoichiometric calculations in synthesis. |
Solubility Profile: The Key to Process Design
Solubility dictates the choice of solvents for synthesis, extraction, and critically, for crystallization—the primary method of purification for solid intermediates. An understanding of this profile is essential for developing a robust and scalable purification process.
| Solvent | Solubility | Rationale and Application Insight |
| Methanol, Ethanol | Soluble | Used as solvents for reactions and for measuring specific rotation. |
| Dichloromethane | Soluble | Common solvent for reactions and extractions. |
| Toluene | Sparingly Soluble (Hot) | Often used in crystallization; good solubility at high temperatures and poor solubility at low temperatures allows for high recovery. |
| Hexanes, Heptane | Insoluble | Used as anti-solvents in crystallization to induce precipitation and wash final product to remove non-polar impurities. |
| Water | Very Sparingly Soluble | Favorable for aqueous workups to remove water-soluble impurities. |
Spectroscopic Fingerprint: Verifying the Molecular Identity
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. Each technique probes different aspects of the molecule, and together they form a comprehensive identity profile.
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Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. For this molecule, the spectrum is characterized by a broad absorption band around 3200-3400 cm⁻¹, indicative of the O-H stretching of the alcohol group[2]. Other key peaks include C-O stretching, aromatic C=C absorptions, and the C-Cl stretch. This technique serves as a rapid and reliable identity check.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.
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¹H NMR: The spectrum will show distinct signals for the aromatic protons, the methine proton of the CH-OH group, and the diastereotopic protons of the CH₂Cl and CH₂O groups, confirming the connectivity of the molecule.
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¹³C NMR: The number of signals will correspond to the number of unique carbon atoms, confirming the overall carbon skeleton. The chemical shifts are indicative of the electronic environment of each carbon.
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Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern. Electron ionization (EI) would likely show the molecular ion peak (M+) at m/z 204/206 (due to ³⁵Cl/³⁷Cl isotopes) and characteristic fragments corresponding to the loss of CH₂Cl or the fluorophenoxy moiety. This confirms the molecular weight and provides corroborating structural evidence.
Purity and Stability: Ensuring Quality and Shelf-Life
For any pharmaceutical intermediate, purity is paramount. The presence of impurities, particularly regioisomers or the incorrect enantiomer, can lead to unwanted side products and potential safety concerns in the final API.
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Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination. A well-developed reversed-phase HPLC method can effectively separate the main compound from any process-related impurities or degradation products. Gas Chromatography (GC) can also be employed, particularly for assessing residual solvents or volatile impurities.
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Enantiomeric Purity: The control of stereochemistry is critical. Enantiomeric purity is determined using a specialized Chiral HPLC method, which can separate the (R) and (S) enantiomers. A typical specification is >99.5% enantiomeric excess (e.e.).
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Stability and Storage: (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol is a stable solid under standard conditions. However, like most alcohols, it should be protected from strong oxidizing agents. For long-term storage, it is recommended to keep the material in a well-sealed container at controlled room temperature or refrigerated (2-8°C), protected from light and moisture, to prevent potential degradation.[1] Formal stability studies following ICH guidelines are necessary to establish a re-test date for GMP-grade material.[3]
Validated Experimental Protocols
The following protocols are examples of self-validating systems designed to ensure the quality of (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol.
Protocol 1: Purity Determination by Reversed-Phase HPLC
This method provides a robust system for quantifying the purity of the compound and detecting any non-chiral impurities.
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Instrumentation: HPLC system with UV detector.
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Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
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Mobile Phase: A gradient of Acetonitrile and Water.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 225 nm.
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Sample Preparation: Accurately weigh ~20 mg of the sample and dissolve in 50 mL of Acetonitrile to a final concentration of ~0.4 mg/mL.
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Analysis: Inject 10 µL and record the chromatogram. Calculate the area percent of the main peak relative to all other peaks.
Protocol 2: Enantiomeric Purity by Chiral HPLC
This protocol is essential for confirming that the material is the correct enantiomer and meets the required optical purity specifications.
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Instrumentation: HPLC system with UV detector.
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Column: Chiral stationary phase (e.g., cellulose or amylose-based).
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Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v).
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Flow Rate: 0.8 mL/min.
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Detection: UV at 225 nm.
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Sample Preparation: Prepare a ~0.5 mg/mL solution in the mobile phase.
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Analysis: Inject a standard of the (S)-enantiomer (if available) to confirm peak identity. Inject the sample and calculate the area percent of the (R)- and (S)-enantiomer peaks to determine enantiomeric excess.
Caption: A typical quality control workflow for a batch of the chiral intermediate.
Conclusion
(R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol is more than a simple chemical; it is a precisely engineered molecule where every physical and chemical property is a critical parameter. A thorough understanding and rigorous control of its physicochemical properties, from melting point and solubility to its spectroscopic fingerprint and enantiomeric purity, are fundamental to ensuring the successful, reproducible, and safe synthesis of life-saving medicines. The methodologies and insights provided in this guide serve as a foundation for robust quality control and process development in the pharmaceutical industry.
References
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Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. (2020). Biointerface Research in Applied Chemistry. Available at: [Link]
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Coriolis Pharma. (n.d.). Stability Studies. Retrieved from [Link]
- PubChem. (n.d.). 1-Chloro-3-(4-fluorophenoxy)propan-2-ol. National Center for Biotechnology Information.
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Denton, J. R., Chen, Y., & Loughlin, T. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Longdom Publishing. Available at: [Link]
